(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
Description
The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a synthetic small molecule featuring a piperidine core substituted with a 2,6-dimethylpyrimidinyloxy group and a 7-methoxybenzofuran-2-yl methanone moiety. The dimethylpyrimidine group may enhance metabolic stability, while the methoxybenzofuran moiety could influence lipophilicity and binding interactions .
Properties
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-13-11-19(23-14(2)22-13)27-16-7-9-24(10-8-16)21(25)18-12-15-5-4-6-17(26-3)20(15)28-18/h4-6,11-12,16H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRQPKRJOFHUOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone , with a molecular formula of and a molecular weight of approximately 381.4 g/mol, exhibits significant biological activity due to its unique structural features. This article discusses its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound's structure includes a piperidine ring, a pyrimidine moiety, and a methoxybenzofuran component. These features are critical for its biological activity. The synthesis typically involves multi-step processes that allow for the introduction of various functional groups, enhancing the compound's reactivity and potential biological effects.
Biological Activity
Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities. Notably, the following activities have been observed:
- Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with piperidine and pyrimidine structures have been linked to anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Several related compounds have demonstrated efficacy against bacterial and fungal strains, suggesting that this compound may possess similar antimicrobial capabilities.
- Neuroprotective Effects : The presence of the piperidine ring is associated with neuroprotective properties in various studies, indicating potential applications in treating neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
Study 1: Anticancer Potential
A study evaluated the effects of a similar piperidine derivative on pancreatic cancer cells. The compound exhibited an IC50 value of 0.58 µM, indicating potent growth inhibition in vitro. This suggests that modifications to the piperidine structure can enhance anticancer activity significantly .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds, revealing effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features such as the methoxy group in enhancing antimicrobial potency.
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | Contains piperidine and pyrimidine structures | Antioxidant, anti-inflammatory |
| Pyrimethamine | A pyrimidine derivative used as an antimalarial | Antiprotozoal activity |
| 5-Fluorouracil | A fluorinated pyrimidine used in cancer therapy | Anticancer activity |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally related analogs from patent literature and heterocyclic pharmacophores. Key comparisons focus on substituent effects, scaffold modifications, and hypothesized biological activity.
Table 1: Structural Comparison of Selected Analogs
Key Observations:
Scaffold Differences: The target compound employs a piperidine scaffold, whereas patent analogs use pyrido-pyrimidinone cores. In contrast, rigid pyrido-pyrimidinones may optimize binding to flat enzymatic active sites .
Substituent Effects :
- The 2,6-dimethylpyrimidin-4-yloxy group in the target compound introduces steric bulk and electron-donating methyl groups, which could hinder oxidative metabolism compared to the unsubstituted pyrimidinyloxy groups in patent examples .
- The 7-methoxybenzofuran moiety contributes to π-π stacking interactions, whereas patent compounds use 3,4-dimethoxyphenyl substituents, which may enhance water solubility via polar methoxy groups .
Patent analogs with pyrrolidinyloxy or piperidinyloxy substituents are structurally aligned with serotonin or dopamine receptor ligands, indicating divergent therapeutic targets .
Methodological Considerations for Similarity Analysis
Structural similarity assessments rely on molecular descriptors (e.g., Tanimoto coefficients) or pharmacophore mapping. However, minor substituent changes can drastically alter bioactivity despite high structural similarity. For example:
- The piperidin-4-yloxy vs.
- The absence of a benzofuran ring in patent compounds reduces aromatic surface area, which may limit off-target interactions compared to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
